molecular formula C20H20N4OS B2369207 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946329-69-7

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2369207
CAS No.: 946329-69-7
M. Wt: 364.47
InChI Key: ICBDDFKXGOGOCC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-indole hybrid family, characterized by a triazole core substituted with an isopropylthio group at position 5, a 4-methoxyphenyl group at position 4, and an indole moiety at position 2. Such hybrids are synthesized via multistep reactions involving thiol alkylation, cyclization, and coupling strategies, as exemplified by analogous compounds in the literature .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDDFKXGOGOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents on the triazole ring and the indole linkage. Key examples include:

Compound Name Substituents (Triazole Positions 4 and 5) Indole Linkage Melting Point (°C) Key Biological Activity
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-ClPh, ethylthio-indole Ethylthio 289.9 Cytotoxic (dual kinase inhibition)
3-(2-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-indole 4-MeOPh, indole-thioethyl Thioethyl 304.7 High yield (83%), planar structure
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-ClPh, fluorophenyl-pyrazole Thiazole N/A Antimicrobial

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound confers higher thermal stability (evidenced by melting points >300°C in analogues) compared to halogenated derivatives (e.g., 4-ClPh or 4-FPh) .
Physicochemical Properties
  • Solubility : The isopropylthio group enhances lipophilicity (logP ~3.5 estimated) relative to hydrophilic analogues with hydroxyl or carboxylate groups .
  • Synthetic Yield : The target compound’s synthesis likely mirrors methods for similar triazole-thiol derivatives, such as alkylation of triazole-3-thiols with isopropyl halides in polar aprotic solvents (e.g., DMF) using bases like Cs₂CO₃ (yields ~70–85%) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., 4-MeOPh) improve solubility but may reduce binding to hydrophobic enzyme pockets compared to electron-withdrawing substituents (e.g., 4-ClPh) .
    • Isopropylthio groups optimize steric bulk and metabolic stability compared to smaller thioether substituents .

Biological Activity

3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives and features a unique structure that combines a triazole ring with an indole moiety, along with an isopropylthio and a methoxyphenyl group.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and isothiocyanates.
  • Indole Synthesis : Often performed via Fischer indole synthesis using phenylhydrazine and suitable carbonyl compounds.
  • Final Coupling : The triazole and indole components are combined to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal effects against common pathogens such as Candida species.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
C. albicans50
C. glabrata75

Anticancer Potential

The compound has been investigated for its anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-712
A54915

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its broad-spectrum antimicrobial activity and potential as a lead compound for drug development.
  • Another research article in Phytotherapy Research focused on its anticancer effects, demonstrating significant cytotoxicity against multiple cancer cell lines.
  • A comparative study indicated that the presence of the isopropylthio group enhances both antimicrobial and anticancer activities compared to similar compounds lacking this moiety.

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